molecular formula C17H22N2O2S2 B4628259 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No. B4628259
M. Wt: 350.5 g/mol
InChI Key: HJLFNGWSJJYNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives involves a range of strategies including nucleophilic substitution reactions, cyclocondensation processes, and modifications at different positions of the piperazine ring to introduce various functional groups such as sulfonyl and thienylmethyl. For example, a related synthesis pathway involves the coupling of piperazine with sulfonyl chlorides or other reactive sulfonyl donors under controlled conditions to obtain sulfonyl derivatives, alongside methods to introduce the thienylmethyl group via alkylation or other suitable chemical transformations (Khan et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic techniques, revealing intricate details about their conformation and the spatial arrangement of functional groups. The sulfonyl group introduces a degree of rigidity and electron-withdrawing character, influencing the overall molecular geometry and the electronic properties of the molecule. Piperazine derivatives often exhibit diverse structural motifs, with molecular packing influenced by hydrogen bonding and other non-covalent interactions, as observed in compounds with similar structural frameworks (Coupar et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of "1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine" is significantly influenced by its functional groups. The sulfonyl group can undergo various reactions, including sulfonation and nucleophilic substitution, whereas the thienylmethyl part may participate in electrophilic aromatic substitution reactions. The piperazine core itself is known for its nucleophilicity, capable of engaging in reactions with electrophiles or acting as a ligand in coordination compounds (Wang et al., 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in various environments and applications. Piperazine derivatives' physical properties are markedly influenced by the nature and position of substituents on the ring, impacting their crystallinity, thermal stability, and solubility in different solvents. Studies on similar compounds have highlighted the role of sulfonyl and alkyl groups in modifying these physical attributes (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties of "1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine" are defined by its functional groups, which dictate its acidity, basicity, reactivity towards different chemical reagents, and its role in various chemical reactions. The compound's electron-withdrawing and donating groups influence its reactivity pattern, making it a versatile intermediate in organic synthesis and potential applications in materials science, catalysis, and as a building block in pharmaceuticals (Yan & Gao, 2000).

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Properties

  • A study by Khan et al. (2019) focused on the synthesis and characterization of sulfonamides and alkylated piperazine derivatives related to 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. They found significant antibacterial, antifungal, and anthelmintic activities in some of these compounds.

Fingerprint Detection Applications

  • The same study by Khan et al. (2019) also explored the application of these compounds in latent fingerprint analysis, revealing that certain derivatives exhibit good adhesion properties for detecting hidden fingerprints on various surfaces.

Antidepressant Properties

  • Hvenegaard et al. (2012) investigated a compound structurally similar to 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, Lu AA21004, which showed potential as a novel antidepressant. The study detailed its oxidative metabolism and enzyme interactions.

Adenosine Receptor Antagonists

  • A paper by Borrmann et al. (2009) described the development of adenosine A2B receptor antagonists from a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, demonstrating their subnanomolar affinity and high selectivity.

Anticancer Potential

  • Turov (2020) studied a series of polyfunctional substituted 1,3-thiazoles with piperazine substituents, revealing notable anticancer activity against various human tumor cell lines.

Synthesis and Structural Studies

  • Research by Coupar et al. (1996) and Arbi et al. (2017) explored the synthesis and crystal structure of compounds involving piperazine and sulfonyl groups, contributing to the understanding of their molecular and supramolecular architecture.

Melanocortin Receptor Ligands

  • A study by Mutulis et al. (2004) synthesized piperazine analogs targeting the melanocortin 4 receptor, revealing their structural and pharmacological characteristics.

Hyperbranched Polymers

  • The work of Yan and Gao (2000) involved the synthesis of hyperbranched polysulfone-amine polymers using a piperazine derivative, highlighting its application in polymer chemistry.

Antioxidant and Chelating Properties

  • Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups, showing potential for treating age-related diseases.

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c1-14-5-6-17(15(2)12-14)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLFNGWSJJYNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.